molecular formula C19H22N4 B2375385 N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850746-57-5

N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2375385
CAS-Nummer: 850746-57-5
Molekulargewicht: 306.413
InChI-Schlüssel: QVXSMTHKFBACMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound . It is a part of a class of compounds known as pyrazolo[1,5-a]pyrimidines, which have been studied for their biological and pharmacological importance .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The synthesis process can involve a three-step reaction . Deep eutectic solvents (DES) are sometimes used in the synthesis of these compounds .

Wissenschaftliche Forschungsanwendungen

Enaminones as Precursors in Synthesis

Enaminones serve as versatile building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. A study by Riyadh (2011) highlights the synthesis of novel N-arylpyrazole-containing enaminones, leading to the creation of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and several other compounds. These synthesized compounds displayed significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and also demonstrated antimicrobial activity (Riyadh, 2011).

Inhibition of cGMP Phosphodiesterase

Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP specific (type V) phosphodiesterase, showcasing their enzymatic and cellular activity as well as in vivo oral antihypertensive activity. The structure-activity relationship studies indicated that a n-propoxy group at the 2-position of the phenyl ring is essential for activity, with certain derivatives demonstrating outstanding in vivo activities (Dumaitre & Dodic, 1996).

Continuous Flow Synthesis

Wilson et al. (2012) reported on the use of microwave and continuous flow chemistry for the convenient preparation of aminopyrazoles from commercial aryl halides, applying the method to various substrates with good to excellent yields. This approach was extended toward the complete flow synthesis of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine, demonstrating the potential for scalable synthesis of such compounds (Wilson et al., 2012).

Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases

A study by Li et al. (2016) focused on the design, synthesis, and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors exhibit potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions. The clinical candidate ITI-214 showed picomolar inhibitory potency for PDE1 and demonstrated efficacy in vivo (Li et al., 2016).

Antagonists for Human A3 Adenosine Receptor

Squarcialupi et al. (2013) designed 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as new human A3 adenosine receptor antagonists. The study introduced lipophilic groups and various acyl and carbamoyl moieties, resulting in compounds with low nanomolar affinity and high selectivity toward the receptor. Selected derivatives were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity (Squarcialupi et al., 2013).

Eigenschaften

IUPAC Name

N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-13-12-17(21-16-10-6-7-11-16)23-19(20-13)18(14(2)22-23)15-8-4-3-5-9-15/h3-5,8-9,12,16,21H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXSMTHKFBACMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322003
Record name N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850746-57-5
Record name N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.